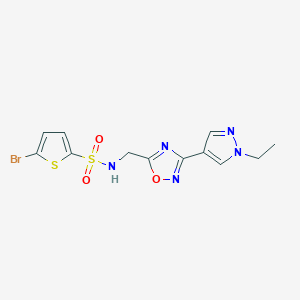

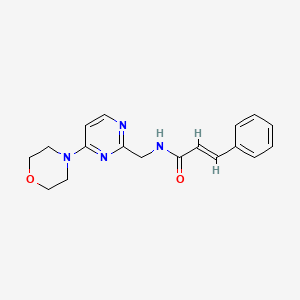

![molecular formula C22H17ClF3N3 B2957832 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 339101-23-4](/img/structure/B2957832.png)

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzimidazole derivative with various substituents. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, agrochemicals, and dyes .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar due to the conjugated pi system. The presence of the trifluoromethyl group, chloro group, and pyridinyl group can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of electronegative atoms like nitrogen, chlorine, and fluorine could result in the compound having polar characteristics .Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of benzimidazole derivatives, including compounds with structural similarities to the one . These compounds are synthesized through various chemical reactions, often aiming to explore their chemical properties or potential as intermediates in the development of pharmaceuticals or materials with specific functions.

For example, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, demonstrates a modified synthesis route that emphasizes green chemistry metrics such as atom economy and reduced waste generation. This method involves several steps, including N-oxidation, one-pot synthesis, and chlorination, highlighting the compound's relevance in producing gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related treatments (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).

Applications in Medicinal Chemistry

The chemical structure of benzimidazole and its derivatives, including pyrido[1,2-a]benzimidazoles, is significant in medicinal chemistry due to its potential biological activities. These compounds are explored for their solubility, DNA intercalation properties, and potential as antibiotics, such as the drug Rifaximin (Kye-Simeon Masters, Tom R. M. Rauws, A. Yadav, W. Herrebout, B. J. van der Veken, B. Maes, 2011).

Another area of interest is the generation of structurally diverse libraries from benzimidazole derivatives for potential antimicrobial and anticancer activities. This involves various chemical reactions to produce a wide range of compounds, showcasing the versatility of benzimidazole as a core structure for developing new therapeutic agents (G. Roman, 2013).

Mechanism of Action

Target of Action

It is known that fluorinated pyridines have found applications in the pharmaceutical and agrochemical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Mode of Action

It’s worth noting that the presence of a trifluoromethyl group can significantly influence the reactivity of the compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The presence of fluorine and fluorine-containing moieties in organic compounds has been associated with many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Pharmacokinetics

The presence of fluorine in organic compounds can influence their pharmacokinetic properties, including bioavailability .

Result of Action

The presence of fluorine in organic compounds can influence their biological activities .

Future Directions

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3/c1-13-9-18-19(10-14(13)2)29(21(28-18)17-7-4-8-27-20(17)23)12-15-5-3-6-16(11-15)22(24,25)26/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTVJWWNTLPNMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)